4-(Hex-1-EN-1-YL)benzene-1,2-diol
Description
4-(Hex-1-en-1-yl)benzene-1,2-diol is a phenolic compound characterized by a benzene-1,2-diol (catechol) core substituted with a hex-1-en-1-yl group at the 4-position. These analogs often serve as fluorescent probes, antioxidants, or therapeutic agents due to the catechol moiety’s redox activity and hydrogen-bonding capacity .
Properties
CAS No. |
100668-21-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-hex-1-enylbenzene-1,2-diol |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-6-10-7-8-11(13)12(14)9-10/h5-9,13-14H,2-4H2,1H3 |
InChI Key |
NRJONEZFCZVLLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted trans-Stilbene Derivatives
Several analogs with trans-stilbene (vinyl-bridged) substituents exhibit fluorescence properties and amyloid-binding capabilities:
Comparison Insights :
- The hex-1-en-1-yl group in the target compound lacks the extended π-conjugation of naphthalene, anthracene, or pyrene substituents. This likely reduces fluorescence intensity and lifetime compared to aromatic vinyl analogs .
- The absence of a vinyl bridge in 4-(Hex-1-en-1-yl)benzene-1,2-diol may limit its utility in conformational discrimination of proteins like TTR, which relies on π-stacking interactions with aromatic substituents .
Alkyl/Alkoxy-Substituted Derivatives
Alkyl and alkoxy chains modulate solubility and membrane permeability:
Comparison Insights :
Bioactive Derivatives with Pharmacological Relevance
Comparison Insights :
- The hex-1-en-1-yl group lacks the hydrogen-bonding or imine functionalities seen in estrogen receptor antagonists (e.g., p-tolyliminoethyl), likely reducing affinity for enzymatic or receptor targets .
Naturally Occurring Derivatives
Natural analogs highlight structural diversity and bioactivity:
Comparison Insights :
- The hex-1-en-1-yl group is distinct from indole or hydroxybutyl substituents in natural products, suggesting divergent biological targets.
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